molecular formula C10H8ClN5O2 B2512643 N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine CAS No. 103030-49-5

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2512643
CAS No.: 103030-49-5
M. Wt: 265.66
InChI Key: LKDHFFKNMIHDEI-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 5-nitropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-nitropyrimidine-2,4-diamine
  • N-(4-fluorophenyl)-5-nitropyrimidine-2,4-diamine

Uniqueness

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group at the 2 and 4 positions. The presence of a chlorophenyl group at the N4 position enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control. This inhibition can lead to antiproliferative effects in cancer cells .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. These studies typically involve assessing the compound's efficacy against various tumor cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5CDK2 Inhibition
HeLa (Cervical Cancer)9.3CDK9 Inhibition
A549 (Lung Cancer)15.0Inhibition of cell proliferation

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines through its action on CDKs .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Research Findings and Case Studies

  • Study on CDK Inhibition : A recent study synthesized a series of pyrimidine derivatives and tested their inhibitory effects on CDK2 and CDK9. Among these, this compound demonstrated potent activity with IC50 values below 10 µM against both kinases, indicating its potential as an anticancer agent .
  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in edema formation and inflammatory cell infiltration compared to control groups. This suggests its efficacy in mitigating inflammatory responses .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications at the N4 position significantly influence biological activity. Compounds with electron-withdrawing groups like chloro or nitro groups tend to exhibit enhanced potency against cancer cell lines .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)14-9-8(16(17)18)5-13-10(12)15-9/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDHFFKNMIHDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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